Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and an anilino group at the 2-position, which is further substituted with methoxy groups at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid with 3,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(3,5-dimethoxyanilino)benzoate: Similar structure but with a benzoate group instead of a pyridine carboxylate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(3,5-dimethoxyanilino)pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
712277-69-5 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(19)14-6-5-7-17-15(14)18-11-8-12(20-2)10-13(9-11)21-3/h5-10H,4H2,1-3H3,(H,17,18) |
InChI Key |
OCTQLTZGZLZJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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